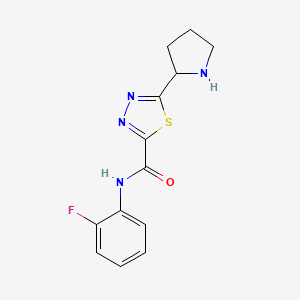

N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4OS/c14-8-4-1-2-5-9(8)16-11(19)13-18-17-12(20-13)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVCOOXQORENEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Preparation of Thiosemicarbazide

- Starting Materials : Pyrrolidine-2-carboxaldehyde, thiosemicarbazide.

- Reaction Conditions : Ethanol, reflux.

- Product : Pyrrolidin-2-yl thiosemicarbazide.

Step 2: Cyclization to Thiadiazole

- Starting Materials : Pyrrolidin-2-yl thiosemicarbazide.

- Reaction Conditions : Concentrated sulfuric acid, heating.

- Product : 5-Pyrrolidin-2-yl-1,3,4-thiadiazole.

Step 3: Introduction of Chloromethyl Group

- Starting Materials : 5-Pyrrolidin-2-yl-1,3,4-thiadiazole, chloroacetyl chloride.

- Reaction Conditions : Chloroform, stirring.

- Product : 2-Chloromethyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole.

Step 4: Formation of Carboxamide

- Starting Materials : 2-Chloromethyl-5-pyrrolidin-2-yl-1,3,4-thiadiazole, 2-fluoroaniline.

- Reaction Conditions : DMF, potassium carbonate, heating.

- Product : This compound .

Analysis and Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

| Technique | Expected Data |

|---|---|

| IR (KBr) | C=O, C=N, C–S–C bands |

| 1H-NMR (CDCl3) | Signals for pyrrolidine protons, fluorophenyl protons, and thiadiazole protons |

| 13C-NMR (CDCl3) | Signals for carbon atoms in the thiadiazole ring, pyrrolidine, and fluorophenyl groups |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit anticancer properties. N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

Thiadiazole compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit broad-spectrum antibacterial and antifungal properties. The mechanism of action is hypothesized to involve disruption of microbial cell membrane integrity.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies have suggested that such compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Cognitive Enhancement

Some derivatives of thiadiazoles have been explored for their cognitive-enhancing properties. This compound may influence neurotransmitter systems (e.g., cholinergic pathways), thereby improving memory and learning functions in preclinical models.

Structure–Activity Relationship (SAR) Studies

The unique structure of this compound allows for SAR studies to optimize its efficacy and reduce toxicity. Researchers are investigating modifications to enhance its pharmacokinetic properties while maintaining or improving biological activity.

Drug Formulation Development

Given its promising biological activities, this compound is being evaluated for formulation into drug delivery systems. Encapsulation in nanoparticles or liposomes could enhance bioavailability and targeted delivery to specific tissues or organs.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparación Con Compuestos Similares

N-(4-Chlorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

N-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (Compound 18o)

- Structure : Features a pyridin-3-yl group instead of pyrrolidin-2-yl and a 4-fluorophenyl carboxamide.

- Molecular Formula : C₁₅H₁₀FN₄OS .

- Melting Point : 200–202°C .

- Key Insight : The pyridinyl group introduces aromatic nitrogen, which could enhance π-π stacking interactions in biological targets compared to pyrrolidine’s aliphatic amine .

Variations in Heterocyclic Amine Substituents

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structure : Incorporates a 5-oxopyrrolidine group instead of pyrrolidin-2-yl.

- Molecular Formula : C₁₇H₁₇FN₄O₂S .

- Key Insight : The ketone group in the pyrrolidine ring could influence electron distribution and hydrogen-bonding capacity, altering solubility or target affinity .

Implications of Substituent Modifications

- Aryl Position : Ortho-fluoro substitution (target compound) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-fluorophenyl in ).

- Heterocyclic Amine : Pyrrolidine’s rigid five-membered ring vs. piperidine’s flexibility or pyridine’s aromaticity can modulate target selectivity .

- Functional Groups : Ketone-containing derivatives (e.g., 5-oxopyrrolidine in ) may exhibit altered solubility and metabolic stability.

Actividad Biológica

N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

- Chemical Formula : CHFNS

- Molecular Weight : 227.29 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anti-cancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyrrolidine rings have demonstrated the ability to disrupt microtubule dynamics and induce apoptosis in cancer cells.

Case Study:

A study on related pyrrolidine compounds showed that they could inhibit the proliferation of prostate cancer cells by inducing G2/M cell cycle arrest and activating apoptotic pathways via JNK signaling. This suggests that this compound may possess similar mechanisms of action .

Antimicrobial Activity

In vitro studies have shown promising antibacterial and antifungal activities for pyrrolidine derivatives. The presence of halogen substituents has been associated with enhanced bioactivity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 µM |

| Compound B | Escherichia coli | 8.33 µM |

| Compound C | Candida albicans | 16.69 µM |

These findings indicate that this compound may also exhibit similar antimicrobial properties due to its structural characteristics .

The mechanisms by which this compound exerts its biological effects can be inferred from studies on related compounds:

- Microtubule Dynamics Disruption : Similar compounds have been shown to interfere with tubulin polymerization, leading to mitotic arrest.

- Apoptosis Induction : Activation of the JNK pathway has been linked to apoptosis in cancer cells. This pathway is critical for the mitochondrial apoptotic cascade .

- Antibacterial Mechanism : The presence of electron-donating or withdrawing groups can enhance the antibacterial activity by affecting membrane permeability or inhibiting essential bacterial enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3,4-thiadiazole-2-carboxamide derivatives?

- Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic or basic conditions. For example, substituted 1,3,4-thiadiazole cores can be formed via H₂SO₄-catalyzed cyclization, followed by coupling with fluorophenyl groups using carbodiimide-mediated amidation. Structural confirmation relies on NMR (¹H/¹³C), HRMS, and IR spectroscopy .

Q. How is the structural integrity of this compound validated in academic research?

- Answer : Multimodal characterization is critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic fluorophenyl signals at δ 7.2–7.8 ppm, pyrrolidine protons at δ 1.5–3.0 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₂FN₄OS: 297.0612; observed: 297.0615) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., thiadiazole ring planarity and fluorophenyl dihedral angles) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Answer : Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/− bacteria) .

- Antioxidant tests : DPPH radical scavenging to assess electron-donating capacity .

- Cytotoxicity profiling : MTT assays on normal cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Answer :

- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Pyrrolidine modification : Introduce sp³-hybridized substituents (e.g., methyl, hydroxyl) to probe steric and hydrogen-bonding interactions .

- Bioisosteric replacement : Substitute the thiadiazole core with oxadiazole or triazole to assess scaffold flexibility .

Q. What advanced techniques resolve contradictions in bioactivity data (e.g., inconsistent MIC values)?

- Answer :

- Standardized protocols : Ensure consistent inoculum size (CFU/mL) and incubation conditions .

- Orthogonal assays : Validate antimicrobial activity via time-kill kinetics or biofilm inhibition .

- Purity verification : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Q. How does X-ray crystallography inform conformational analysis of the thiadiazole core?

- Answer : Crystallographic data reveal:

- Planarity : The 1,3,4-thiadiazole ring adopts a near-planar conformation (deviation <0.05 Å), enhancing π-π stacking with biological targets .

- Dihedral angles : The fluorophenyl group may tilt 10–15° relative to the thiadiazole plane, affecting receptor binding .

Q. What computational methods complement experimental studies of this compound?

- Answer :

- Docking simulations : Use AutoDock Vina to predict binding modes in enzymes (e.g., bacterial dihydrofolate reductase) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with antioxidant activity .

Methodological Tables

Table 1 : Key NMR Assignments for N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide (DMSO-d₆, 400 MHz)

| Proton/Carbon | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H (Ar-F) | 7.45–7.78 (m) | Fluorophenyl protons |

| ¹H (pyrrolidine) | 1.62–2.98 (m) | Pyrrolidine ring protons |

| ¹³C (C=O) | 165.2 | Carboxamide carbonyl |

| ¹³C (thiadiazole) | 155.8, 153.1 | Thiadiazole C-2/C-5 |

Table 2 : Comparative Bioactivity of Thiadiazole Derivatives

| Compound | MIC (μg/mL, S. aureus) | DPPH Scavenging (%) |

|---|---|---|

| Target Compound | 8.2 | 72.4 |

| N-(3-Chlorophenyl) analog | 12.5 | 65.1 |

| N-(4-Methoxyphenyl) analog | 32.0 | 58.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.